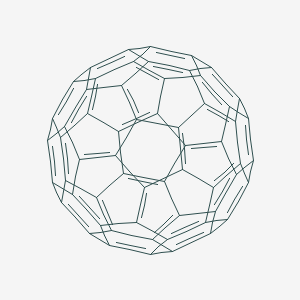

Fullerenes

Description

Properties

IUPAC Name |

(C60-Ih)[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRBQBLMFGWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60 | |

| Record name | Buckminsterfullerene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157697-67-1, 147045-79-2, 157697-66-0 | |

| Record name | [5,6]Fullerene-C60-Ih, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4031772 | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Buckminsterfullerene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99685-96-8 | |

| Record name | Fullerene-C60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buckminsterfullerene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fullerene C60 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCKMINSTERFULLERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Stardust to Nanotechnology: A Technical Guide to the Discovery and Synthesis of Fullerenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history of the discovery of fullerenes, a novel class of carbon allotropes, and provides a technical overview of their primary synthesis methods. From their theoretical prediction to their celebrated discovery and the subsequent development of large-scale production techniques, this document details the key scientific breakthroughs and experimental protocols that have paved the way for the burgeoning field of fullerene science and nanotechnology.

A New Form of Carbon: The History of Fullerene Discovery

The story of the fullerene begins not in a laboratory, but in the vast expanse of interstellar space. In the 1970s, Sir Harold W. Kroto, a chemist at the University of Sussex, was studying long-chain carbon molecules detected in the interstellar medium and the atmospheres of carbon-rich red giant stars.[1] His quest to understand the formation of these cosmic carbon chains led him to Rice University in 1985.[1]

There, he collaborated with Robert F. Curl and Richard E. Smalley, who had developed a laser-supersonic cluster beam apparatus.[1][2] Their famed 11-day experiment in September 1985, which aimed to simulate the conditions in stellar atmospheres by vaporizing graphite (B72142) with a laser, led to a serendipitous discovery.[2] The mass spectrometer revealed a surprisingly stable and abundant molecule composed of 60 carbon atoms (C60).[1][3]

The team proposed a revolutionary cage-like structure for C60, a truncated icosahedron with 12 pentagonal and 20 hexagonal faces, resembling a soccer ball.[4][5] They named it buckminsterfullerene, in honor of the architect R. Buckminster Fuller, whose geodesic domes shared a similar structure.[2][5] This discovery, initially met with both excitement and skepticism, was a pivotal moment in chemistry, revealing a third allotrope of carbon after graphite and diamond.[2][6]

The groundbreaking work of Kroto, Curl, and Smalley was recognized in 1996 with the Nobel Prize in Chemistry.[7][8][9] While the initial discovery produced only microscopic quantities of this compound, the development of the arc-discharge method by Donald Huffman and Wolfgang Krätschmer in 1990 enabled the synthesis of macroscopic quantities, opening the door for widespread research and application.[2]

Timeline of Fullerene Discovery

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound synthesis by combined resistive heating and arc discharge techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. [PDF] Fullerene formation during production of chemical vapor deposited diamond | Semantic Scholar [semanticscholar.org]

- 6. Direct Synthesis of this compound [fkf.mpg.de]

- 7. espublisher.com [espublisher.com]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Fundamental Electrochemical Properties of C60 Fullerene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core electrochemical properties of Buckminsterfullerene (C60), tailored for researchers, scientists, and professionals in drug development. C60's unique electron-accepting capabilities have positioned it as a molecule of significant interest in various scientific fields, including materials science and nanomedicine. This document consolidates key quantitative data, details common experimental protocols for its characterization, and visualizes a logical workflow for its electrochemical analysis in the context of drug delivery research.

Core Electrochemical Characteristics of C60 Fullerene

C60 is well-known for its ability to accept multiple electrons, a property attributable to its low-lying lowest unoccupied molecular orbital (LUMO). This characteristic makes it an excellent electron acceptor in charge-transfer complexes and a subject of extensive electrochemical study.[1][2] The electrochemical behavior of C60 is significantly influenced by its environment, particularly the solvent used, which can affect the stability of its charged species.[3]

Electron Affinity

The electron affinity of a molecule is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For C60, this value is a key indicator of its electron-accepting strength.

| Property | Value (eV) | Notes |

| Electron Affinity (Isolated Molecule) | 2.67 | This is the intrinsic electron affinity of a single C60 molecule in the gas phase.[4] |

| Electron Affinity (Solid State) | 3.6 | In the solid state, interactions with neighboring molecules lead to a higher electron affinity.[4] |

| Electron Affinity Range | 2.6 - 2.8 | A commonly cited range for the electron affinity of C60.[5] |

Redox Potentials

The redox potentials of C60 reveal the ease with which it can be reduced or oxidized. C60 can undergo up to six reversible one-electron reductions in solution, leading to the formation of fulleride anions from C60⁻ to C60⁶⁻.[6] The precise values of these reduction potentials are highly dependent on the solvent and the supporting electrolyte used in the electrochemical measurement.

The oxidation of C60 is generally more difficult to achieve and is often an irreversible process.

Table of Reduction Potentials for C60 Fullerene

| Reduction Step | E₁/₂ (V vs. Fc/Fc⁺) in 1:5 Acetonitrile:Toluene | E₁/₂ (V vs. Fc/Fc⁺) in 4:1 Dichlorobenzene:Acetonitrile |

| C60/C60⁻ | -1.04 | -1.04 |

| C60⁻/C60²⁻ | -1.43 | -1.43 |

| C60²⁻/C60³⁻ | -1.93 | -1.93 |

| C60³⁻/C60⁴⁻ | -2.41 | -2.41 |

Data synthesized from multiple sources describing typical values. The ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is a commonly used internal standard in electrochemistry.[7]

Oxidation Potential

| Oxidation Step | Epa (V vs. Fc/Fc⁺) | Notes |

| C60/C60⁺ | ~1.6 | This is an anodic peak potential (Epa) as the oxidation is typically irreversible. |

Experimental Protocols for Electrochemical Characterization

The electrochemical properties of C60 are primarily investigated using techniques such as cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of species in solution. A typical experimental setup and procedure for C60 is as follows:

-

Instrumentation: A potentiostat with a three-electrode cell is required.

-

Working Electrode: A glassy carbon electrode is commonly used and should be polished to a mirror finish with alumina (B75360) slurry, followed by sonication in deionized water before each experiment.[7]

-

Counter Electrode: A platinum wire or mesh serves as the counter electrode.[7]

-

Reference Electrode: A silver wire is often used as a pseudo-reference electrode, and the potentials are calibrated against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.[7]

-

Electrolyte Solution: A solution of C60 (typically 4–8 x 10⁻⁴ M) is prepared in a suitable solvent mixture, such as 1:5 acetonitrile:toluene or 4:1 dichlorobenzene:acetonitrile.[7] A supporting electrolyte, for instance, 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (NBu)₄BF₄, is added to ensure conductivity.[7]

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

-

The three electrodes are immersed in the solution.

-

A potential sweep is applied to the working electrode, and the resulting current is measured. A typical scan rate is 100 mV/s.[7]

-

The potential is swept from an initial value to a final value and then back to the initial potential, completing a cycle. Multiple cycles can be performed to assess the stability of the redox species.

-

After recording the voltammogram of C60, a small amount of ferrocene is added to the solution, and another voltammogram is recorded to determine the position of the Fc/Fc⁺ redox couple for accurate potential referencing.

-

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than CV and is often used for quantitative analysis. It can provide better resolution for closely spaced redox processes.

-

Instrumentation and Cell Setup: The same three-electrode setup as for CV is used.

-

Waveform: In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing baseline potential. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential.

-

Typical Parameters:

-

Initial Potential: Set to a value where no faradaic reaction occurs.

-

Final Potential: Set to a value beyond the redox process of interest.

-

Pulse Height (Amplitude): Typically around 50-100 mV.

-

Pulse Width: On the order of milliseconds.

-

Scan Rate: Slower scan rates are generally used compared to CV.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide information about the electronic structure of redox species. For C60, UV-Vis-NIR spectroelectrochemistry is particularly informative.

-

Experimental Setup: This technique requires a specialized cell that is transparent to the incident light and allows for simultaneous electrochemical control and spectroscopic measurement. An optically transparent electrode, such as an indium tin oxide (ITO) coated glass slide, is often used as the working electrode.

-

Procedure:

-

A thin film of C60 is deposited on the transparent working electrode.

-

The electrode is placed in the spectroelectrochemical cell with a suitable electrolyte solution.

-

A specific potential is applied to the electrode to generate a particular redox state of C60 (e.g., C60⁻, C60²⁻).

-

The absorption spectrum of the generated species is recorded.

-

The potential can be stepped to different values to generate and spectroscopically characterize the entire series of fulleride anions.

-

Visualization of an Experimental Workflow

The following diagram illustrates a logical workflow for the electrochemical characterization of a novel C60 derivative intended for drug delivery applications. This process is crucial for understanding how the modification of the C60 cage affects its electronic properties, which in turn can influence its biological activity and stability.

This whitepaper provides a foundational understanding of the electrochemical properties of C60 fullerene, essential for its application in advanced research and development. The provided data and methodologies serve as a valuable resource for scientists working at the intersection of nanotechnology, chemistry, and medicine.

References

- 1. C60-fullerenes as Drug Delivery Carriers for Anticancer Agents: Promises and Hurdles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. origalys.com [origalys.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. ajrconline.org [ajrconline.org]

- 6. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

Theoretical Models of Fullerene Cage Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the stability of fullerene cages. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of fullerene science and its applications. The guide details the key theoretical rules and computational methods used to predict fullerene stability, outlines experimental protocols for validation, and presents key quantitative data for prominent fullerenes.

Theoretical Pillars of Fullerene Stability

The inherent stability of a given fullerene cage is not accidental but is governed by a set of interconnected electronic and geometric principles. These principles, ranging from empirical rules to quantum mechanical descriptions, provide a framework for understanding why certain fullerene structures are preferentially formed and isolated.

The Isolated Pentagon Rule (IPR)

The most fundamental principle governing the stability of this compound is the Isolated Pentagon Rule (IPR) .[1] This rule posits that stable this compound are those in which no two pentagonal rings share an edge.[1] The fusion of two pentagons creates a region of high strain and antiaromaticity, significantly destabilizing the cage structure. The C60 and C70 this compound are the smallest stable this compound that adhere to this rule.[1] While non-IPR this compound can be synthesized, they are generally less stable and often require external stabilization, for instance, through exohedral functionalization or the encapsulation of an endohedral species.[1]

Electronic Structure and the HOMO-LUMO Gap

The electronic structure of a fullerene is a critical determinant of its kinetic stability. A key descriptor in this context is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally signifies greater kinetic stability, as it requires more energy to excite an electron, making the molecule less reactive.[2] Stable this compound like C60 and C70 are characterized by a significant HOMO-LUMO gap.[2] This gap is a primary output of quantum chemical calculations and is a widely used metric for comparing the relative stabilities of different fullerene isomers.

Aromaticity and Resonance Structures

While this compound are not considered "superaromatic" in the way that planar polycyclic aromatic hydrocarbons are, the concept of aromaticity is still relevant to their stability.[3] The delocalization of π-electrons across the carbon cage contributes to the overall stability by reducing electron-electron repulsion.[4] Theories such as Clar's sextet theory, which can be quantified by the Fries number (the maximum number of disjoint benzene-like rings), have been used to correlate the number of resonant structures with the stability of fullerene isomers. However, it is important to note that for this compound, the correlation between the number of Kekulé structures and stability is not as straightforward as it is for benzenoid hydrocarbons.[5]

Strain Energy and Cage Geometry

The conversion of sp²-hybridized carbon atoms from a planar graphite-like arrangement to a closed spherical cage induces significant angle strain.[3] The distribution of this strain across the molecule is crucial for its stability. Highly symmetric this compound, like the icosahedral C60, distribute this strain uniformly, which contributes to their exceptional stability.[2] The local curvature and the pyramidalization of the carbon atoms are also important geometric factors that influence the reactivity and stability of the fullerene cage.[1]

Computational Modeling of Fullerene Stability

Computational chemistry provides indispensable tools for predicting and understanding the stability of this compound. These methods allow for the in-silico investigation of thousands of potential isomers, guiding experimental efforts toward the most promising candidates.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used computational method for studying this compound due to its favorable balance of accuracy and computational cost.[6] DFT methods, particularly those employing hybrid functionals like B3LYP, are used to optimize the geometries of fullerene isomers and calculate key electronic properties.[6] These calculations can provide accurate predictions of relative energies, HOMO-LUMO gaps, and vibrational frequencies.[6]

Ab Initio Methods

For higher accuracy, particularly for benchmarking purposes, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are employed.[5] While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations.[5]

Topological and Graph Theory-Based Indices

In addition to quantum chemical calculations, various descriptors derived from graph theory are used to predict fullerene stability.[5] These topological indices, such as the Wiener index, can correlate with properties like strain energy and provide a rapid method for screening large numbers of isomers.[2]

Quantitative Stability Data

The following tables summarize key quantitative data related to the stability of common this compound and their isomers.

Table 1: Heats of Formation for Selected this compound

| Fullerene | State | Heat of Formation (kJ/mol) | Reference |

| C60 | Crystalline | 2278.1 ± 14.4 | [2] |

| C60 | Gaseous | 2518.7 ± 15.1 | [2] |

| C70 | Crystalline | 2598.2 ± 20.9 | [2] |

Table 2: Calculated HOMO-LUMO Gaps for Selected this compound

| Fullerene | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| C60 | B3LYP/6-311G(d,p) | -6.402 | -3.658 | 2.744 | [7] |

| C60 | PBE/6-311G(d,p) | -5.891 | -4.231 | 1.660 | [7] |

| C59Si | DFT | - | - | 1.17 | [8] |

| C70 | DFT | - | - | ~1.5 | [9] |

Table 3: Relative Energies of C60 Isomers

| Isomer ID | Point Group | Relative Energy (kcal/mol) (DLPNO-CCSD(T)/CBS*) |

| C60-1812 (IPR) | Ih | 0.00 |

| C60-1811 | C1 | 55.34 |

| C60-1810 | C1 | 55.48 |

| C60-1809 | Cs | 55.57 |

| C60-1808 | C1 | 56.12 |

| C60-1807 | C2 | 56.39 |

| C60-1806 | Cs | 56.40 |

| C60-1805 | C1 | 56.70 |

| C60-1804 | C1 | 56.77 |

| C60-1803 | Cs | 56.91 |

| Data adapted from Sure et al. (2017) as cited in a recent computational study.[6] |

Experimental Protocols for Stability Validation

Theoretical predictions of fullerene stability are validated through a variety of experimental techniques. These methods are crucial for the isolation, characterization, and direct measurement of the properties of newly synthesized this compound.

Fullerene Extraction and Isomer Separation

Objective: To extract this compound from soot and separate different isomers.

Methodology:

-

Soxhlet Extraction: Fullerene-containing soot, typically generated via arc discharge between graphite (B72142) electrodes, is placed in a thimble within a Soxhlet extractor. A suitable solvent, such as toluene (B28343) or carbon disulfide, is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the soot, dissolving the soluble this compound. This process is continued for several hours to ensure complete extraction.[10]

-

Filtration: The resulting solution, which is typically a mixture of C60, C70, and higher this compound, is filtered to remove any remaining insoluble carbon particles.[2]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary method for separating different fullerene isomers.[4]

-

Stationary Phase: A column packed with a suitable stationary phase, such as a Cosmosil 5PYE column, is used.[4]

-

Mobile Phase: A non-polar mobile phase, like toluene, is employed to elute the this compound.

-

Detection: The eluting this compound are detected using a UV-Vis detector, as different this compound have characteristic absorption spectra.

-

Fraction Collection: Fractions corresponding to different peaks in the chromatogram are collected, yielding purified samples of individual fullerene isomers.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and their fragments, confirming their identity and providing insights into their stability.

Methodology:

-

Sample Preparation: A purified fullerene sample is dissolved in a suitable solvent. For Laser Desorption/Ionization (LDI), the sample solution is deposited onto a stainless steel substrate and allowed to dry.[6]

-

Ionization: A pulsed laser, such as a Nd:YAG or excimer laser, is directed at the sample. The laser energy desorbs and ionizes the fullerene molecules.[9]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer. Time-of-Flight (TOF) mass analyzers are commonly used for this compound. The ions travel down a flight tube, and their time of flight is measured. Lighter ions travel faster and reach the detector first.[6]

-

Detection: An ion detector, such as a microchannel plate, records the arrival of the ions. The resulting data is plotted as a mass spectrum (intensity vs. mass-to-charge ratio).

-

Tandem Mass Spectrometry (MS/MS): To study fragmentation pathways, a specific fullerene ion is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, revealing characteristic loss patterns (e.g., loss of C2 units), which provide information about the cage's stability.[3]

Photoelectron Spectroscopy

Objective: To measure the binding energies of electrons in a fullerene, providing direct experimental data on its electronic structure, including the HOMO level.

Methodology:

-

Sample Preparation: A sample of the fullerene is sublimed in a high-vacuum chamber to produce a molecular beam of gas-phase this compound.[1]

-

Ionization: The molecular beam is irradiated with a monochromatic source of high-energy photons, typically from a UV lamp (for UPS) or an X-ray source (for XPS).[7] The photons eject electrons from the fullerene molecules.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Spectrum Generation: The binding energy of each electron is calculated by subtracting its kinetic energy from the energy of the incident photons. A plot of the number of emitted electrons versus their binding energy constitutes the photoelectron spectrum. The onset of the first peak in the spectrum corresponds to the ionization potential of the HOMO.[7]

Visualizations of Core Concepts

The following diagrams illustrate key relationships and workflows in the study of fullerene stability.

Caption: Interplay of factors governing fullerene cage stability.

Caption: Workflow for computational analysis of fullerene stability.

Caption: Conceptual model of a functionalized fullerene inhibiting a signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Enthalpies of formation of buckminsterfullerene (C60) and of the parent ions C60+, C602+, C603+ and C60– - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Carbon - Wikipedia [en.wikipedia.org]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mpm.spbstu.ru [mpm.spbstu.ru]

The Solubility of Pristine Fullerenes in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pristine fullerenes, primarily Buckminsterfullerene (C60) and C70, in various organic solvents. Understanding the solubility of these unique carbon allotropes is a critical first step in their purification, characterization, and application, particularly in the realm of materials science and nanomedicine. For drug development professionals, the inherent low solubility of pristine this compound in aqueous media necessitates a thorough understanding of their behavior in organic solvents, which forms the basis for developing functionalized derivatives with enhanced bioavailability and therapeutic potential.

Quantitative Solubility Data

The solubility of pristine this compound is a key physical property that dictates their processability and potential applications. Generally, this compound are sparingly soluble in most solvents, with the best solubility observed in aromatic and halogenated hydrocarbons.[1][2] Polar, hydrogen-bonding solvents are poor solvents for this compound.[1] The following tables summarize the quantitative solubility data for C60 and C70 in a range of common organic solvents at or near room temperature.

Table 1: Solubility of Pristine C60 Fullerene in Various Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 1-Chloronaphthalene | 51.68 | 0.0718 |

| 1,2-Dichlorobenzene (o-DCB) | 27.0 | 0.0375 |

| Carbon Disulfide (CS2) | 7.9 | 0.0110 |

| Toluene (B28343) | 2.8 | 0.0039 |

| Xylene | 1.7 (mixture of isomers) | 0.0024 |

| Benzene | 1.5 | 0.0021 |

| Carbon Tetrachloride (CCl4) | 0.45 | 0.0006 |

| Chloroform (CHCl3) | 0.16 | 0.0002 |

| n-Hexane | 0.043 | 0.00006 |

| Cyclohexane | 0.036 | 0.00005 |

| Acetonitrile | 0.00004 | 0.00000006 |

| Methanol | Insoluble | Insoluble |

| Water | Insoluble | Insoluble |

Note: Solubility values can vary slightly depending on the experimental conditions and the purity of the fullerene sample.

Table 2: Solubility of Pristine C70 Fullerene in Various Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 1-Chloronaphthalene | ~36 | ~0.043 |

| 1,2-Dichlorobenzene (o-DCB) | 36 | 0.0428 |

| Carbon Disulfide (CS2) | 9.5 | 0.0113 |

| Toluene | 1.3 | 0.0015 |

| Xylene | 1.0 (mixture of isomers) | 0.0012 |

| Benzene | 0.9 | 0.0011 |

| n-Hexane | 0.046 | 0.00005 |

| Cyclohexane | 0.04 | 0.00005 |

| Acetonitrile | Very low | Very low |

| Methanol | Insoluble | Insoluble |

| Water | Insoluble | Insoluble |

Note: Data for C70 is less extensive than for C60, but the general trends in solubility are similar.

Experimental Protocols for Solubility Determination

Accurate determination of fullerene solubility is crucial for research and development. The following are detailed methodologies for two common experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials:

-

Pristine fullerene (C60 or C70) of high purity (>99.5%)

-

Solvent of interest (reagent grade or higher)

-

Vials with sealed caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm or smaller pore size, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of the pristine fullerene to a known volume of the solvent in a sealed vial. The presence of undissolved fullerene at the end of the equilibration period is essential to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath and stir the mixture vigorously for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[2] The equilibration time should be determined empirically for each solvent system.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same constant temperature for several hours to allow the undissolved fullerene to settle.

-

Filtration: Carefully draw a known volume of the supernatant (the saturated solution) using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. This step should be performed quickly to minimize temperature fluctuations.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the fullerene (e.g., 70-100°C). Dry the sample to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried fullerene. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved fullerene.

-

Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved fullerene by the volume of the filtered saturated solution.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a sensitive and accurate method for determining the concentration of this compound in solution, and thus their solubility. This method is particularly useful for colored solutions where this compound have distinct absorption maxima.

Materials and Equipment:

-

HPLC system with a pump, injector, column oven, and a UV-Vis detector.

-

A suitable HPLC column (e.g., C18, C12, or specialized columns for fullerene separation).[3][4]

-

Mobile phase compatible with the fullerene and the column (e.g., toluene, or a mixture of toluene and acetonitrile).[3][4]

-

Pristine fullerene of high purity for preparing calibration standards.

-

Solvent of interest.

-

Volumetric flasks and pipettes for preparing standards and samples.

-

Syringe filters (0.2 µm, compatible with the solvent).

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the gravimetric method to prepare a filtered, saturated solution of the fullerene in the solvent of interest.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the fullerene in the same solvent with known concentrations. The concentration range of the standards should bracket the expected solubility of the fullerene.

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Set the UV-Vis detector to a wavelength where the fullerene has a strong absorbance (e.g., around 335 nm for C60 in many solvents).

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Create a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Sample Analysis: Dilute the filtered, saturated fullerene solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC system and record the peak area. Use the calibration curve to determine the concentration of the fullerene in the diluted sample.

-

Solubility Calculation: Calculate the concentration of the fullerene in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility of the fullerene in the solvent.

Visualizations: Workflows and Biological Relevance

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of pristine this compound in an organic solvent using either the gravimetric or HPLC-UV method.

Caption: Workflow for determining fullerene solubility.

Relevance to Drug Development: The Role of Solubility in Biological Interactions

Pristine this compound are highly hydrophobic and have limited interaction with aqueous biological systems.[5] For applications in drug delivery and therapy, their surfaces must be functionalized to improve water solubility.[6][7] This functionalization is the gateway to their biological activity, allowing them to interact with cellular components and influence signaling pathways. For instance, water-soluble fullerene derivatives have been shown to act as antioxidants, modulate inflammatory responses, and even interfere with growth factor signaling.[8][9] The diagram below illustrates this crucial relationship between solubility and biological function.

Caption: Fullerene functionalization for biological activity.

Conclusion

The solubility of pristine this compound in organic solvents is a fundamental property that governs their utility in a wide range of scientific and technological fields. For researchers in drug development, while pristine this compound themselves have limited direct biological application due to their hydrophobicity, a comprehensive understanding of their solubility characteristics is the cornerstone for designing and synthesizing water-soluble derivatives with potent therapeutic and diagnostic capabilities. The methodologies and data presented in this guide offer a solid foundation for the continued exploration and application of these remarkable carbon nanomaterials.

References

- 1. Interaction of C60 fullerene with the proteins involved in DNA mismatch repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 3. Analytical and preparative separation and isolation of functionalized this compound by conventional HPLC stationary phases: method development and column ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02814B [pubs.rsc.org]

- 4. Analytical and preparative separation and isolation of functionalized this compound by conventional HPLC stationary phases: method development and column screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Distinctive Effects of Fullerene C60 and Fullerenol C60(OH)24 Nanoparticles on Histological, Molecular and Behavioral Hallmarks of Alzheimer’s Disease in APPswe/PS1E9 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound as Promising Polymer Eminence in DDS Engineering1 [pharmacores.com]

- 8. Surface functionalized fullerene-based nanomaterials for drug delivery and anti-oxidant activity - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

The Unseen World of Higher Fullerenes: A Technical Guide to Their Electronic and Optical Landscapes

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Since their discovery, fullerenes, the third allotrope of carbon, have captivated the scientific community with their unique cage-like structures and vast potential. While Buckminsterfullerene (C₆₀) is the most celebrated member, the family of "higher this compound" (Cₙ, n > 60) such as C₇₀, C₇₆, C₇₈, and C₈₄, offer a richer and more complex array of electronic and optical properties. These properties are not merely academic curiosities; they form the bedrock of next-generation applications in optoelectronics, materials science, and critically, in biomedicine and drug development. The ability to tune their electronic states and optical responses through size, symmetry, and functionalization makes them prime candidates for sophisticated therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of the core electronic and optical characteristics of higher this compound, detailed experimental protocols for their characterization, and a forward look into their biomedical applications.

Electronic Properties of Higher this compound

The electronic behavior of higher this compound is governed by their unique π-electron systems. Unlike the highly symmetric C₆₀, higher this compound often possess lower symmetry, which lifts the degeneracy of their molecular orbitals and results in a more complex electronic structure. Key to understanding their potential is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical parameter, influencing the fullerene's stability, reactivity, and electronic and optical properties.[1]

As the fullerene cage size increases, the HOMO-LUMO gap generally tends to decrease.[1] This trend is a consequence of the increasing number of π-electrons and the greater delocalization across a larger surface area, which leads to a quasi-continuum of energy levels. The stability of a particular fullerene isomer is strongly correlated with its HOMO-LUMO gap; a larger gap typically implies greater kinetic stability.[1]

Endohedral metallothis compound, where a metal atom or cluster is encapsulated within the carbon cage, exhibit dramatically altered electronic properties.[2][3] A charge transfer typically occurs between the encapsulated metal and the fullerene cage, modifying the orbital energies and reactivity of the molecule.[3][4][5] Similarly, exohedral functionalization—the attachment of chemical groups to the exterior of the cage—can precisely tune the HOMO and LUMO levels, a crucial feature for applications like targeted drug delivery.[6][7]

Quantitative Electronic Data

The following table summarizes key electronic properties for several higher this compound, providing a comparative overview. These values are derived from a combination of experimental measurements and theoretical calculations.

| Fullerene Isomer | Point Group Symmetry | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| C₆₀ | Ih | -6.40 | -3.66 | 2.74 |

| C₇₀ | D5h | -6.2 to -6.0 | -3.8 to -3.6 | 2.2 to 2.4 |

| C₇₆ | D₂ | -6.0 to -5.8 | -3.9 to -3.7 | 2.1 to 2.3 |

| C₇₈ (C₂ᵥ isomer) | C2v | -5.9 to -5.7 | -4.0 to -3.8 | 1.9 to 2.1 |

| C₈₄ (D₂ isomer) | D₂ | -5.8 to -5.6 | -4.1 to -3.9 | 1.7 to 1.9 |

| C₈₄ (D₂d isomer) | D2d | -5.8 to -5.6 | -4.1 to -3.9 | 1.7 to 1.9 |

Note: Values are approximate and can vary based on the theoretical method or experimental conditions. Data compiled from multiple theoretical studies.[1][8][9]

Optical Properties of Higher this compound

The rich electronic structures of higher this compound give rise to distinctive optical properties, including strong absorption in the UV-visible range and, in some cases, photoluminescence and significant nonlinear optical responses.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of this compound are characterized by a series of absorption bands corresponding to π-π* electronic transitions.[10] Compared to C₆₀, the spectra of higher this compound are generally more complex and red-shifted due to their lower symmetry and smaller HOMO-LUMO gaps.[10][11] These unique spectral fingerprints are invaluable for their identification and quantification. The molar extinction coefficients (ε) are crucial for determining the concentration of fullerene solutions via the Beer-Lambert law.

Photoluminescence

While pristine C₆₀ is a weak emitter, some higher this compound and their derivatives exhibit more significant photoluminescence (PL). The PL spectra provide insights into the energies of the lowest excited singlet states. The lifetime of these excited states is an important parameter, particularly for applications in photodynamic therapy, where the efficient generation of singlet oxygen is desired. Studies have shown a correlation between the internal conversion rate and the HOMO-LUMO energy gap, with smaller gaps leading to shorter excited-state lifetimes.[12]

Nonlinear Optical Properties

This compound possess large third-order nonlinear optical susceptibilities, making them attractive for applications in optical limiting and all-optical switching.[13][14] The nonlinear optical response tends to increase as the optical gap of the fullerene decreases, suggesting that higher this compound may offer enhanced performance compared to C₆₀.[13]

Quantitative Optical Data

The table below presents characteristic UV-Vis absorption peaks and molar extinction coefficients for prominent higher this compound.

| Fullerene Isomer | Solvent | Major Absorption Peaks (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| C₆₀ | Hexane | 209, 255, 327 | 135,000, 175,000, 51,000 |

| C₇₀ | Hexane | 211, 234, 330, 376, 466 | 130,000 (at 234 nm), 16,000 (at 376 nm) |

| C₇₆ (D₂) | Toluene (B28343) | ~350, 410, 480, 630, 700 | Data varies significantly |

| C₈₄ (D₂:22) | CS₂ | 239, 261, 318, 333, 357 | 170,000 (at 239 nm), 135,000 (at 318 nm) |

Note: Values are approximate and can vary with solvent and specific isomer. Data compiled from various spectroscopic studies.[10][15][16]

Experimental Protocols

Accurate characterization of higher this compound is paramount. The following sections provide detailed methodologies for key experimental techniques.

Synthesis and Purification of Higher this compound

Objective: To produce and isolate higher this compound from carbon soot.

Methodology:

-

Soot Generation: The most common method is the Kratschmer-Huffman arc discharge technique. An electric arc is generated between two graphite (B72142) electrodes in an inert atmosphere (typically helium at 100-200 Torr).[17][18] The resulting carbon soot, containing a mixture of this compound (C₆₀, C₇₀, and higher this compound), is collected.

-

Extraction: The collected soot is subjected to solvent extraction, typically using toluene or carbon disulfide (CS₂), in a Soxhlet extractor. This step dissolves the this compound, separating them from insoluble carbonaceous material.[19]

-

Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for separating the different fullerene species.

-

Column: A specialized fullerene-separating column (e.g., a Buckyprep column) is used.

-

Mobile Phase: Aromatic solvents like toluene are commonly used as the mobile phase.

-

Detection: A UV-Vis detector is used to monitor the elution of different this compound, each exhibiting a characteristic retention time. Fractions corresponding to C₇₀, C₇₆, C₇₈, C₈₄, etc., are collected.[17]

-

UV-Visible Absorption Spectroscopy

Objective: To obtain the absorption spectrum of a purified higher fullerene sample and determine its concentration.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified fullerene in a suitable spectroscopic-grade solvent (e.g., hexane, toluene, or CS₂). The concentration should be chosen to yield an absorbance in the range of 0.1 - 1.0 at the main absorption peaks.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to record a baseline spectrum.

-

Rinse and fill the cuvette with the fullerene solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-900 nm).

-

-

Data Analysis: The concentration (c) can be calculated using the Beer-Lambert Law, A = εbc, where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient at that wavelength, and b is the path length of the cuvette.[20][21]

Photoluminescence Spectroscopy

Objective: To measure the emission spectrum of a fullerene sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fullerene in a suitable solvent. Degassing the solution by bubbling with an inert gas (e.g., argon) can minimize quenching by dissolved oxygen.

-

Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., a Xenon lamp with a monochromator), a sample holder, and an emission detector (e.g., a photomultiplier tube with a monochromator).[22][23]

-

Measurement:

-

Place the sample cuvette in the spectrofluorometer.

-

Set the excitation wavelength to one of the absorption bands of the fullerene.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the photoluminescence spectrum.

-

-

Data Analysis: The resulting spectrum shows the intensity of emitted light as a function of wavelength. The peak of the spectrum corresponds to the energy of the photoluminescent transition.

References

- 1. Substructural Approach for Assessing the Stability of Higher this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Biomedical Activities of Endohedral Metallofullerene Optimized for Nanopharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical activities of endohedral metallofullerene optimized for nanopharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in endohedral metallothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface functionalized fullerene-based nanomaterials for drug delivery and anti-oxidant activity - American Chemical Society [acs.digitellinc.com]

- 7. jnanoscitec.com [jnanoscitec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.iac.es [research.iac.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ukessays.com [ukessays.com]

- 18. fnasjournals.com [fnasjournals.com]

- 19. ccsenet.org [ccsenet.org]

- 20. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 21. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 22. researchgate.net [researchgate.net]

- 23. ossila.com [ossila.com]

Early Promise of the Buckyball: A Technical Guide to Foundational Research on Fullerene Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since their discovery in 1985, fullerenes, particularly Buckminsterfullerene (C60), have captivated the scientific community with their unique cage-like structure and vast potential for derivatization.[1][2][3] This technical guide provides an in-depth review of the seminal early research that laid the groundwork for the diverse applications of this compound, with a focus on their potential in medicine and materials science. We will delve into the foundational studies on their antioxidant, antiviral, drug delivery, and photodynamic therapy capabilities, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific concepts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and foundational science of fullerene applications.

Antioxidant and Radical Scavenging Properties

Early research quickly identified the potent antioxidant and radical-scavenging properties of this compound, attributing this to their unique electron-accepting nature and the large number of conjugated double bonds in their structure, which allows them to act as a "radical sponge".[2][4][5]

Quantitative Data on Antioxidant Activity

The following table summarizes key findings from early studies on the antioxidant capacity of this compound and their derivatives.

| Fullerene Derivative | Assay System | Measured Effect | Reference |

| C60 and derivatives | Lipid peroxidation induced by superoxide (B77818) and hydroxyl radicals | Protection effect sequence: C60 ≥ vitamin E > polar C60 derivative. Water-soluble derivatives also showed significant protection. | [6] |

| Polyhydroxylated this compound (Fullerenols) | Xanthine (B1682287)/xanthine oxidase system | Excellent efficiency in eliminating superoxide radicals. | [7] |

| PEG-modified fullerene, hydroxy-fullerene | Chemically generated hydroxyl radicals (DMPO-spin trap/ESR) | Scavenging efficiency comparable to ascorbic acid. | [8] |

| PVP- or γ-cyclodextrin-fullerene | UVB-irradiated human skin keratinocytes | Repressed the generation of reactive oxygen species (ROS). | [8] |

| Fullerenol C60(OH)36 | Peroxidation of methyl linoleate (B1235992) in micelles (pH 4.0) | k_inh = (5.8 ± 0.3) × 10³ M⁻¹s⁻¹ | [9][10] |

| Fullerenol C60(OH)36 | Peroxidation of methyl linoleate in liposomes (pH 7.0) | k_inh = (8.8 ± 2.6) × 10³ M⁻¹s⁻¹ | [9][10] |

Experimental Protocol: In Vitro Antioxidant Assay (Radical Scavenging)

This protocol is a generalized representation of early methods used to assess the radical scavenging activity of water-soluble fullerene derivatives.

Objective: To determine the superoxide radical scavenging activity of a water-soluble fullerene derivative.

Materials:

-

Water-soluble fullerene derivative (e.g., fullerenol)

-

Xanthine

-

Xanthine Oxidase

-

Cytochrome c

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the water-soluble fullerene derivative in phosphate buffer at various concentrations.

-

In a cuvette, mix a solution of xanthine and cytochrome c in phosphate buffer.

-

Add the fullerene derivative solution to the cuvette.

-

Initiate the reaction by adding xanthine oxidase to the mixture.

-

Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm over time.

-

The rate of inhibition of cytochrome c reduction in the presence of the fullerene derivative is used to calculate the superoxide scavenging activity.

References

- 1. Functionalized this compound in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidative capacity of C(60) (buckminsterfullerene) and newly synthesized fulleropyrrolidine derivatives encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. briefs.techconnect.org [briefs.techconnect.org]

- 6. C(60) and water-soluble fullerene derivatives as antioxidants against radical-initiated lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Free radical scavenging activity of water-soluble fullerenols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Antioxidant effects of water-soluble fullerene derivatives against ultraviolet ray or peroxylipid through their action of scavenging the reactive oxygen species in human skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant activity of highly hydroxylated fullerene C60 and its interactions with the analogue of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of Natural Fullerenes: A Technical Guide to Their Occurrence in Soot and Shungite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fullerenes, carbon molecules forming a hollow cage structure, have captivated the scientific community since their laboratory synthesis in 1985. While initially believed to be artificial, their subsequent discovery in natural materials like soot and the ancient carbonaceous rock, shungite, has opened new avenues for research and potential applications, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the natural occurrence of this compound, focusing on their presence in combustion-generated soot and the unique geological formation of shungite. It offers a compilation of quantitative data, detailed experimental protocols for their extraction and characterization, and visual representations of their formation pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Accidental Discovery and Natural Revelation

The story of this compound began with the laboratory synthesis of Buckminsterfullerene (C60), a molecule resembling a soccer ball, an achievement that led to the 1996 Nobel Prize in Chemistry.[1] For years, it was believed that these unique carbon allotropes could only be produced under controlled laboratory conditions.[2] However, in 1992, a seminal discovery revealed the presence of naturally occurring this compound in shungite, a carbon-rich rock from Karelia, Russia.[2] This finding fundamentally shifted the understanding of fullerene chemistry, demonstrating that nature had been producing these intricate molecules long before their human-engineered synthesis. Subsequently, this compound have also been identified in soot produced by various combustion processes, lightning discharges, and even in meteorites, highlighting their widespread, albeit often trace, natural occurrence.[3]

This guide will delve into the two primary terrestrial sources of natural this compound: the high-temperature, rapid formation in soot and the ancient, geologically influenced presence in shungite.

Quantitative Analysis of this compound in Soot and Shungite

The concentration of this compound in natural sources can vary significantly depending on the formation conditions and the specific material. The following tables summarize the available quantitative data to provide a comparative overview.

Table 1: Fullerene Content in Soot

| Source of Soot | Fullerene Content (wt%) | C60/C70 Ratio | Reference(s) |

| Benzene (B151609)/Oxygen/Argon Flame | Up to 0.3% (of fuel carbon) | 0.26 - 5.7 | [4] |

| Toluene (B28343)/Oxygen/Argon Flame | 3.71% (of generated soot) | Varies with Ar % | |

| Commercial Fullerene Soot | 5-8% (C60/C70 and higher) | - | [5] |

| Graphite (B72142) Arc Discharge | Up to 44% (extractable) | Varies | [6] |

| Incomplete Hydrocarbon Combustion | > 1% | Varies | [7] |

Table 2: Fullerene Content in Shungite

| Shungite Type | Carbon Content (%) | Fullerene Presence | Fullerene Concentration | Reference(s) |

| Type I (Elite/Noble) | >98% | C60, C70 confirmed | Higher, but not precisely quantified in wt% | [3][8] |

| Type II | 35-70% | C60, C70 confirmed | Lower than Type I | [3] |

| Shungite-bearing rock | 5-13% (organic carbon) | C60, C70 identified | Trace amounts, estimated at ~10⁻³% in some extracts | [3][4] |

It is important to note that the extraction and quantification of this compound from shungite are notoriously challenging due to their strong association with the carbon matrix, leading to low yields with conventional methods.[4][6]

Experimental Protocols for Extraction and Characterization

The isolation and analysis of this compound from their natural matrices are critical steps for their further study and application. The methodologies differ significantly between soot and shungite due to the nature of the host material.

Extraction and Characterization of this compound from Soot

The extraction of this compound from soot is a relatively well-established process, primarily relying on solvent extraction techniques.

Experimental Protocol: Soxhlet Extraction of this compound from Soot

-

Soot Collection and Preparation: Collect soot from a combustion source (e.g., benzene flame, graphite arc). The soot is typically a fine black powder.

-

Soxhlet Apparatus Setup:

-

Place a known quantity of soot (e.g., 5-10 grams) into a cellulose (B213188) extraction thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable organic solvent, such as toluene or o-dichlorobenzene, to about two-thirds of its volume. Toluene is commonly used due to its good solubility for C60 and C70.

-

Assemble the Soxhlet extractor with the flask at the bottom and a condenser at the top.

-

-

Extraction Process:

-

Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser.

-

The condensed solvent will drip into the thimble containing the soot, gradually filling the main chamber.

-

Once the solvent reaches the top of the siphon tube, the entire volume of the solvent and extracted this compound is siphoned back into the round-bottom flask.

-

This cycle is repeated for several hours (typically 6-24 hours) to ensure complete extraction. The solution in the flask will gradually turn a characteristic red-brown or wine-red color, indicating the presence of dissolved this compound.[9]

-

-

Solvent Removal: After extraction, the solvent is removed from the fullerene mixture using a rotary evaporator. This leaves behind a solid mixture of C60, C70, and other higher this compound.

-

Characterization:

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying C60 and C70. A specialized column, such as a Buckyprep column, is often used with a mobile phase of toluene or a mixture of toluene and hexane.

-

Mass Spectrometry (MS): Techniques like Laser Desorption/Ionization Time-of-Flight (LDI-TOF) MS or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are used to confirm the presence of different fullerene species by their mass-to-charge ratio (e.g., C60 at m/z = 720, C70 at m/z = 840).

-

UV-Vis Spectroscopy: The fullerene extract exhibits characteristic absorption bands in the UV-visible spectrum, which can be used for qualitative and quantitative analysis.

-

Extraction and Characterization of this compound from Shungite

Extracting this compound from shungite is more complex due to their low concentration and strong entrapment within the mineral matrix. The yields from traditional solvent extraction are often very low.[6]

Experimental Protocol: Ultrasonic-Assisted Extraction of this compound from Shungite

-

Sample Preparation:

-

Select a high-carbon shungite sample (preferably Type I).

-

Grind the shungite into a fine powder to increase the surface area for extraction.

-

-

Extraction Procedure:

-

Suspend the powdered shungite in a suitable solvent. While non-polar solvents like toluene have been used, some studies suggest that polar solvents or a mixture of solvents may be more effective due to the nature of fullerene interactions within the shungite matrix.[4][6] A mixture of water with toluene-alcohol has been explored.

-

Subject the suspension to high-power ultrasonic treatment for an extended period. The ultrasonic waves help to break the interactions between the this compound and the carbon matrix, facilitating their release into the solvent.

-

-

Separation and Purification:

-

After sonication, separate the solid shungite residue from the solvent by filtration or centrifugation.

-

The solvent containing the extracted this compound is then carefully collected.

-

Solvent removal is performed using a rotary evaporator, similar to the process for soot extracts.

-

-

Characterization:

-

Due to the expected low concentration of this compound, highly sensitive analytical techniques are required.

-

Mass Spectrometry: LDI-TOF MS or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS are crucial for confirming the presence of C60 and C70 in the extract.[3]

-

HPLC: While challenging due to the low concentrations, HPLC can be used for separation and quantification, often requiring pre-concentration steps.

-

Transmission Electron Microscopy (TEM): High-resolution TEM can be used to visualize the fullerene-like structures within the shungite rock itself.

-

Formation Pathways and Logical Relationships

The formation of this compound in soot and shungite follows distinctly different pathways, governed by high-temperature gas-phase reactions and long-term geological processes, respectively.

Fullerene Formation in Soot

The synthesis of this compound in sooting flames is a complex process that is believed to occur in parallel with the formation of polycyclic aromatic hydrocarbons (PAHs) and soot particles. The prevailing theory suggests a "bottom-up" mechanism.

Caption: Fullerene formation pathway in combustion.

This diagram illustrates the proposed "bottom-up" mechanism where small hydrocarbon fragments from fuel pyrolysis build up into larger polycyclic aromatic hydrocarbons (PAHs). The incorporation of five-membered rings into the PAH structure induces curvature, leading to the eventual cage closure and formation of this compound. This process competes with the aggregation of planar PAHs to form soot.

Fullerene Formation in Shungite

The presence of this compound in shungite is a result of a long and complex geological history. The most widely accepted theory involves the transformation of ancient organic matter under specific temperature and pressure conditions.

Caption: Geological formation of this compound in shungite.

This diagram outlines the geological pathway for the formation of fullerene-bearing shungite. It begins with the deposition of organic-rich sediments in the Proterozoic Eon. Over millions of years, heat and pressure transform this organic matter into kerogen and then into a carbon-rich rock. The unique conditions during this metamorphism are believed to facilitate the molecular rearrangement of carbon into fullerene structures within the shungite matrix.

Implications for Drug Development and Future Research

The natural occurrence of this compound in soot and shungite has significant implications for various scientific fields, including drug development. The unique properties of this compound, such as their antioxidant and antiviral activities, make them attractive candidates for therapeutic applications.[3] Understanding their natural formation and extraction provides a basis for exploring their biocompatibility and potential as drug delivery vehicles.

Future research should focus on:

-

Standardizing extraction and quantification methods for this compound from shungite to better understand their concentration and distribution.

-

Investigating the biological activity of naturally derived fullerene extracts to identify any unique properties compared to their synthetic counterparts.

-

Exploring the potential of shungite as a natural source of this compound for various applications , considering the challenges of extraction and purification.

-

Further elucidating the precise mechanisms of fullerene formation in both combustion and geological settings to potentially develop more efficient and controlled synthesis methods.

Conclusion

The presence of this compound in soot and shungite is a testament to the remarkable complexity and versatility of carbon chemistry in nature. While soot provides a more accessible source for studying combustion-formed this compound, shungite offers a unique window into the geological processes that can lead to the formation of these intricate molecules over vast timescales. This technical guide has provided a consolidated overview of the current knowledge on this topic, from quantitative data and experimental protocols to the fundamental formation pathways. It is intended to serve as a valuable resource for the scientific community, fostering further research into the fascinating world of natural this compound and their potential to drive innovation in medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. watermatters.ca [watermatters.ca]

- 3. mysticcrystals.co.za [mysticcrystals.co.za]

- 4. researchgate.net [researchgate.net]

- 5. Fullerene content in Shungite - Since 2013 Designers of C60 this compound in Organic Ayurvedic Powders. Blenders of C60 in plant oils. [thehelix12project.org]

- 6. Fullerene chemistry - Wikipedia [en.wikipedia.org]

- 7. web.mit.edu [web.mit.edu]

- 8. arkanova.fr [arkanova.fr]

- 9. Shungite - Wikipedia [en.wikipedia.org]

Predicting Novel Fullerene Structures and Isomers: A Technical Guide for Researchers

Abstract: The discovery of fullerenes has opened a new epoch in materials science, with profound implications for electronics, medicine, and energy. However, the sheer number of possible isomers for any given fullerene, which grows polynomially with the number of carbon atoms, presents a significant challenge to both theoretical prediction and experimental synthesis.[1] This guide provides an in-depth overview of the state-of-the-art computational and experimental methodologies employed to predict, synthesize, and validate novel fullerene structures. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of fullerene chemistry, offering a structured approach to identifying stable and synthetically accessible isomers with desired properties.

Introduction to Fullerene Isomerism

This compound are closed-cage molecules composed entirely of sp²-hybridized carbon atoms arranged in a series of pentagonal and hexagonal rings.[2][3] According to Euler's polyhedron formula, any simple convex polyhedron with only pentagonal and hexagonal faces must contain exactly 12 pentagons to achieve closure.[4] The number of hexagons can vary, defining the size and structure of the fullerene (CN).

The vast structural diversity of this compound arises from the different possible arrangements of these rings. For example, C₆₀ has 1,812 distinct isomers, while the number of possible isomers for larger this compound increases at a rate of O(N⁹).[1][3] Most of these isomers are energetically unstable. A primary guiding principle for identifying stable structures is the Isolated Pentagon Rule (IPR) , which posits that the most stable isomers are those in which no two pentagons share an edge. Adjacency of pentagons introduces high strain and destabilizes the cage structure. While the IPR is a powerful heuristic for larger this compound, non-IPR isomers can and have been synthesized, particularly for smaller this compound.

Computational Prediction of Fullerene Structures

Predicting the most stable and synthetically viable fullerene isomers from a vast pool of possibilities requires robust computational strategies. These methods range from topological theories and quantum chemical calculations to modern machine learning models.

Topological and Graph-Theoretical Approaches

Before intensive computation, the stability of fullerene isomers can be estimated using topological descriptors derived from their graph representation, where atoms are vertices and bonds are edges.[5] These methods provide a rapid, albeit less precise, way to screen large isomer libraries.

-

Isolated Pentagon Rule (IPR): As the foundational principle, isomers satisfying the IPR are prioritized.

-

Graph Invariants: Various graph-theoretical indices, such as the Wiener index, diameter, and the number of perfect matchings (Kekulé structures), have been correlated with fullerene stability.[5][6]

-

Topological Efficiency: This approach uses indices of topological compactness and sphericality to provide a fast ranking of isomer stability.[7]

-

Persistent Homology: This newer technique analyzes the topological features of a structure across different scales, correlating them with energetic properties like the heat of formation and total curvature energy.[4][8][9] Excellent correlation coefficients (>0.94) have been observed between predictions from persistent homology and quantum analysis.[4][8]

Quantum Chemical Methods: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for accurately determining the structural and electronic properties of fullerene isomers.[10][11] It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized molecules.

Key properties calculated using DFT include:

-

Relative Energies: The total electronic energy is used to rank the thermodynamic stability of different isomers. Functionals like B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3), are commonly used for geometry optimization and energy calculations.[1][12]

-